Lipophilicity (XLogP3-AA) Comparison Between Ortho-Tolyl and Para-Tolyl Pyridazine-Thioether Analogs
The target compound (ortho-tolyl substitution) exhibits a computed XLogP3-AA of 3.8, compared to 4.1 for the para-tolyl analog 2-{6-(4-methylphenyl)pyridazin-3-ylsulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one (CID 2796026) [1][2]. This 0.3 log unit difference translates to an ~2-fold lower partition coefficient, indicating that the ortho-substituted compound is measurably less lipophilic than its para-substituted counterpart. The ortho-methyl group introduces steric hindrance that reduces the effective hydrophobic surface area relative to the para isomer, which may affect membrane permeability, non-specific protein binding, and CYP450 metabolism.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.8 (CID 7658961) |
| Comparator Or Baseline | para-Tolyl analog (CID 2796026): XLogP3-AA = 4.1 |
| Quantified Difference | ΔXLogP3-AA = -0.3 (target compound is less lipophilic by ~0.3 logP units) |
| Conditions | Computed values using XLogP3 algorithm, PubChem 2025.09.15 release |
Why This Matters
For procurement decisions, the 0.3 logP reduction may favor the ortho-tolyl compound in assays where excessive lipophilicity drives off-target binding, phospholipidosis, or poor aqueous solubility, though experimental confirmation is required.
- [1] PubChem. 1-(4-Phenylpiperazin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone. Compound Summary, CID 7658961. National Center for Biotechnology Information, 2026. [Accessed 2026-04-29]. View Source
- [2] PubChem. 2-{6-(4-methylphenyl)pyridazin-3-ylsulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one. Compound Summary, CID 2796026. National Center for Biotechnology Information, 2026. [Accessed 2026-04-29]. View Source
